N-(3-(3-chlorophenyl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
The compound is a complex organic molecule. It contains an indole ring, which is a common structure in many natural and synthetic compounds with biological activity . The presence of a chlorophenyl group and a pyrazole ring suggests that this compound might have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving arylamines and acyl chlorides . These reactions typically occur in a suitable solvent at elevated temperatures .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For instance, the chlorophenyl group might undergo electrophilic aromatic substitution reactions . The pyrazole ring could potentially participate in reactions with nucleophiles or electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be determined using a variety of analytical techniques. These might include NMR and IR spectroscopy for structural analysis , mass spectrometry for molecular weight determination .Scientific Research Applications
Molecular Interactions and Pharmacophore Models
Pyrazole derivatives, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716), have been studied for their potent and selective antagonistic effects on the CB1 cannabinoid receptor. Through conformational analysis and comparative molecular field analysis (CoMFA), researchers have developed pharmacophore models that elucidate the steric and electrostatic interactions necessary for binding to the CB1 receptor. This research aids in understanding the molecular basis of receptor-ligand interactions, contributing to the design of new therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).
Synthesis and Computational Design
The rational design and synthesis of pyrazole derivatives have been pivotal in the development of compounds with potential therapeutic applications. For instance, the synthesis of 3-(4-chlorophenyl)-5-(3-hydroxy-4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has demonstrated the ability to optimize the inhibition of protein kinases, crucial for developing cancer therapies and understanding drug-protein interactions. Computational design plays a significant role in predicting the properties and effects of candidate drugs, aiding in the discovery of novel therapeutic agents (Singh et al., 2009).
Future Directions
The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential biological activities . This could include studies to optimize its synthesis, detailed structural analysis, investigation of its reactivity, and evaluation of its biological activity in relevant assays .
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-10-15(11(2)20(3)19-10)16(22)18-8-7-14(21)12-5-4-6-13(17)9-12/h4-6,9,14,21H,7-8H2,1-3H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUWKRMLBGXKFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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